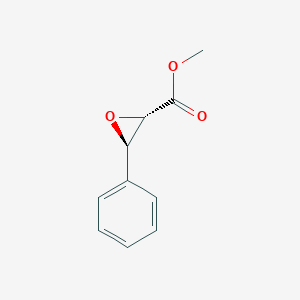

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its oxirane (epoxide) ring and ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the ester group.

Functionalized Epoxides: Produced through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Material Science: Utilized in the development of novel polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity due to the strained oxirane ring and the ester functional group. The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, contributing to the compound’s versatility in chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2S,3R)-3-phenyloxirane-2-carboxylate: Differing in stereochemistry, this compound may exhibit different reactivity and selectivity in chemical reactions.

Methyl (2S,3S)-3-methylglutamate: Another chiral ester with applications in organic synthesis and pharmaceuticals.

Uniqueness

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of enantiomerically pure products and in studies of stereoselective reactions .

Biologische Aktivität

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3. It features a three-membered oxirane ring, which is known for its reactivity, particularly in biological systems. The stereochemistry of the compound contributes to its biological interactions, influencing its activity as a ligand for various receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Olfactory Receptor Activation : Recent studies have identified this compound as a ligand for the mouse olfactory receptor MOR42-3. In vitro assays demonstrated that it could activate this receptor, suggesting a role in olfactory signaling pathways .

- Antagonistic Properties : The compound has also exhibited antagonist activity against certain receptor types at specific concentrations. For instance, it was found to antagonize the activation of MOR42-3 by nonanedioic acid at lower concentrations, indicating potential applications in modulating olfactory responses .

- Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound may serve as a lead compound in the development of therapeutic agents targeting olfactory dysfunction or other related pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:

- Receptor Interaction : The compound's ability to bind and activate or inhibit specific receptors is crucial. For example, the activation of MOR42-3 implicates G-protein coupled receptor signaling pathways that could influence neuronal activity and sensory perception .

- Chemical Reactivity : The oxirane ring's electrophilic nature may allow it to participate in nucleophilic reactions with biological macromolecules, potentially leading to modifications that alter protein function or signaling pathways.

Study 1: Activation of Olfactory Receptor MOR42-3

A comprehensive screening of ligands for mouse olfactory receptors identified this compound as a significant activator of MOR42-3. The study employed in silico docking followed by in vitro validation using Xenopus oocytes to confirm the agonistic properties at concentrations around 100 mM .

Study 2: Antagonism in Olfactory Response

In another study focusing on the antagonistic properties of various compounds on MOR42-3, this compound was tested alongside known agonists and antagonists. The results indicated that while it could activate the receptor at higher concentrations, it also displayed antagonist behavior at lower concentrations when competing with stronger agonists like nonanedioic acid .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

115794-68-8 |

|---|---|

Molekularformel |

C10H10O3 |

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

methyl (2S,3S)-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |

InChI-Schlüssel |

HAFFKTJSQPQAPC-IUCAKERBSA-N |

SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Isomerische SMILES |

COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

Kanonische SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Key on ui other cas no. |

115794-68-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.